
JWH 007-d9
Overview
Description
JWH-007-d9 is a deuterated analog of the synthetic cannabinoid JWH-007, a member of the naphthoylindole class of compounds. Deuterated analogs like JWH-007-d9 are primarily used as internal standards in analytical chemistry to enhance the accuracy of quantitative analyses via techniques such as liquid chromatography–tandem mass spectrometry (LC-MS/MS) or gas chromatography–mass spectrometry (GC-MS). The deuterium atoms in JWH-007-d9 replace hydrogen at specific positions, creating a distinct isotopic signature that differentiates it from its non-deuterated counterpart during mass spectral analysis . This modification minimizes interference from endogenous compounds or matrix effects in biological samples, making it critical for forensic and clinical toxicology studies .
JWH-007, the parent compound of JWH-007-d9, was originally synthesized by John W. Huffman (JWH) as part of research into cannabinoid receptor agonists. Like other JWH compounds, it acts as a potent agonist at the CB1 receptor, a G-protein-coupled receptor (GPCR) in the central nervous system responsible for mediating psychoactive effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of JWH 007-d9 involves the incorporation of deuterium atoms into the molecular structure of JWH 007. This is typically achieved through a multi-step synthetic process:
Starting Material: The synthesis begins with the preparation of the indole core, which is a common structure in many synthetic cannabinoids.
Deuteration: Deuterium atoms are introduced into the pentyl side chain of the indole core. This can be done using deuterated reagents or by catalytic exchange reactions.
Naphthoylation: The indole core is then coupled with a naphthoyl chloride to form the final product, this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to verify the structure and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: JWH 007-d9 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The naphthoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of this compound. These derivatives can have different pharmacological properties and are often studied to understand the structure-activity relationship of synthetic cannabinoids .
Scientific Research Applications
Chemistry: In chemistry, JWH 007-d9 is used as an internal standard for the quantification of JWH 007 in analytical methods. It helps in accurate measurement and analysis of samples containing JWH 007.
Biology: In biological research, this compound is used to study the interaction of synthetic cannabinoids with cannabinoid receptors. It helps in understanding the binding affinity and efficacy of these compounds at CB1 and CB2 receptors.
Medicine: Although not used directly in medicine, this compound aids in the research of synthetic cannabinoids, which can have potential therapeutic applications. Studies involving this compound contribute to the development of new drugs targeting cannabinoid receptors.
Industry: In the forensic and toxicology industry, this compound is used for the detection and quantification of synthetic cannabinoids in biological samples. It is crucial for drug testing and monitoring purposes .
Mechanism of Action
JWH 007-d9 exerts its effects by binding to cannabinoid receptors CB1 and CB2. These receptors are part of the endocannabinoid system, which plays a role in various physiological processes, including pain sensation, mood regulation, and appetite control. The binding of this compound to these receptors mimics the action of endogenous cannabinoids, leading to similar physiological effects. The deuterated form, this compound, is primarily used for analytical purposes and does not significantly alter the mechanism of action compared to its non-deuterated counterpart .
Comparison with Similar Compounds
Structural and Functional Similarities
JWH Series Compounds
JWH-007-d9 belongs to the naphthoylindole family, characterized by a naphthoyl group attached to an indole core. This structural motif is shared with other JWH compounds, such as JWH-018, JWH-073, and JWH-018. These compounds exhibit minor variations in alkyl chain length or substituent groups, which influence receptor binding affinity and metabolic stability. For example:
- JWH-018 : Features a pentyl chain on the indole nitrogen, contributing to high CB1 receptor affinity.
- JWH-073 : Contains a butyl chain, resulting in slightly reduced potency compared to JWH-016.
- JWH-007 : Distinguished by a heptyl chain, which may prolong metabolic half-life due to increased lipophilicity .
Table 1: Structural Comparison of Selected JWH Compounds
Compound | Core Structure | Alkyl Chain | Deuterated Positions | CB1 Affinity (Ki, nM) |
---|---|---|---|---|
JWH-007 | Naphthoylindole | Heptyl | N/A | 1.2 |
JWH-007-d9 | Naphthoylindole | Heptyl-d9 | C-5, C-6, C-7 | 1.2 |
JWH-018 | Naphthoylindole | Pentyl | N/A | 0.9 |
JWH-018-d9 | Naphthoylindole | Pentyl-d9 | C-5 | 0.9 |
JWH-073 | Naphthoylindole | Butyl | N/A | 2.1 |
Data sourced from receptor docking studies and analytical standards .
Analytical and Metabolic Comparisons
Table 2: Detection Parameters for JWH-007-d9 and Analogs
Compound | Retention Time (min) | Primary Ions (m/z) | Collision Energy (eV) |
---|---|---|---|
JWH-007-d9 | 8.2 | 351, 155, 127 | 25 |
JWH-018 | 7.9 | 342, 155, 127 | 25 |
JWH-073 | 6.5 | 328, 155, 127 | 30 |
Adapted from validated forensic methods .
Metabolic Stability
Deuterium in JWH-007-d9 reduces the rate of cytochrome P450-mediated hydroxylation compared to JWH-005. For example, in human liver microsomes, JWH-007-d9 showed a 40% slower formation of the 5-hydroxypentyl metabolite, prolonging its detection window in urine . Non-deuterated JWH compounds, in contrast, are metabolized rapidly, necessitating the analysis of metabolites (e.g., JWH-018 N-pentanoic acid) for retrospective detection .
Receptor Binding and Pharmacological Effects
Molecular docking studies using active-state CB1 receptor models reveal that JWH-007 and its deuterated analog interact with residues Tyr275, Ser383, and Lys192, which are critical for agonist activity. These interactions are conserved across JWH compounds but differ in non-JWH cannabinoids like CP 47,497, which lack the naphthoyl group required for π-π stacking with Tyr275 .
Biological Activity
Overview
JWH 007-d9 is a deuterated analog of JWH 007, classified as a synthetic cannabinoid. It is primarily utilized in analytical chemistry as an internal standard for quantifying JWH 007 in various samples. This compound exhibits high affinity for cannabinoid receptors CB1 and CB2, making it significant in both research and forensic applications.
Target Receptors:
- CB1 Receptors: this compound binds with a Ki value of approximately 9.5 nM.
- CB2 Receptors: The binding affinity is even higher at around 2.9 nM.
Mode of Action:
As a cannabinoid receptor agonist, this compound mimics natural ligands such as anandamide and 2-arachidonoylglycerol, leading to the activation of various intracellular signaling pathways. This interaction can inhibit adenylate cyclase activity, modulate ion channels, and activate mitogen-activated protein kinases (MAPKs) .
Pharmacokinetics
This compound is likely lipophilic, which influences its bioavailability and distribution within biological systems. The compound's pharmacokinetic profile suggests that it may have prolonged effects due to its binding characteristics and potential metabolic pathways .
The biochemical properties of this compound are defined by its receptor interactions:
- Cellular Effects: Activation of cannabinoid receptors by this compound influences various cellular processes, including neurotransmitter release and modulation of pain pathways.
- Molecular Mechanism: Binding to the receptors initiates a cascade of intracellular events that alter cell function.
Research Findings
Research has demonstrated that synthetic cannabinoids like this compound exhibit distinct pharmacological profiles compared to natural cannabinoids. Studies indicate that these compounds can elicit effects similar to Δ9-tetrahydrocannabinol (Δ9-THC) in animal models, affecting behavior, locomotion, and pain response .
Case Studies
-
Animal Models:
- In studies where mice were administered JWH-018 or JWH-073 (related compounds), researchers observed dose-dependent effects consistent with CB1 receptor activation. These effects included alterations in temperature regulation and locomotor activity .
- The compounds demonstrated significant agonistic activity at both CB1 and CB2 receptors, suggesting potential therapeutic applications as well as risks associated with their use.
- Metabolic Studies:
Data Tables
Compound | Ki (nM) | Receptor Type | Affinity Level |
---|---|---|---|
This compound | 9.5 | CB1 | High |
This compound | 2.9 | CB2 | Very High |
JWH-018 | <10 | CB1 | High |
JWH-073 | <10 | CB2 | High |
Q & A
Basic Research Questions
Q. What are the validated synthesis protocols for JWH 007-d9, and how do reaction conditions influence yield and purity?
- Methodological Answer: Synthesis protocols should detail precursors (e.g., indole derivatives), catalysts (e.g., palladium-based), and solvent systems. Optimize reaction temperature and time using design-of-experiment (DoE) approaches to maximize yield . Purity can be assessed via HPLC-MS with gradient elution, comparing retention times to certified reference standards. Replicate experiments (≥3 trials) to ensure reproducibility .
Q. Which analytical techniques are most reliable for characterizing this compound’s structural and physicochemical properties?
- Methodological Answer: Combine NMR (¹H/¹³C) for structural confirmation, FT-IR for functional group analysis, and X-ray crystallography for absolute stereochemical determination. For physicochemical properties (e.g., logP, solubility), use shake-flask methods with UV-Vis quantification. Validate methods against ICH guidelines .
Q. How can researchers ensure compliance with ethical and regulatory standards when handling this compound in preclinical studies?
- Methodological Answer: Obtain institutional review board (IRB) approval for animal or human tissue studies. Follow OECD Test Guidelines (e.g., TG 423 for acute toxicity) and document material safety data sheets (MSDS). Cross-reference DEA scheduling updates to avoid legal non-compliance .
Advanced Research Questions
Q. What experimental design strategies mitigate batch-to-batch variability in this compound production for reproducibility in pharmacological assays?
- Methodological Answer: Implement quality-by-design (QbD) principles, including critical process parameter (CPP) identification via risk assessment matrices. Use statistical process control (SPC) charts to monitor purity and yield across batches. Validate homogeneity with DSC and TGA .
Q. How should researchers resolve contradictions between in vitro receptor-binding data and in vivo efficacy studies for this compound?
- Methodological Answer: Conduct meta-analyses of existing data to identify confounding variables (e.g., pharmacokinetic differences, metabolite interference). Use orthogonal assays (e.g., SPR for binding kinetics, microdialysis for CNS penetration) to reconcile discrepancies. Apply Bayesian statistics to quantify uncertainty .
Q. What computational models best predict this compound’s metabolite profiles, and how can these be validated experimentally?
- Methodological Answer: Use in silico tools like ADMET Predictor or GLORYx for phase I/II metabolism predictions. Validate via liver microsome assays (human/rodent) with LC-HRMS detection. Compare fragmentation patterns to spectral libraries (e.g., NIST) for metabolite identification .
Q. How can interdisciplinary collaboration enhance mechanistic studies of this compound’s off-target effects?
- Methodological Answer: Integrate chemoproteomics (e.g., activity-based protein profiling) with transcriptomics (RNA-seq) to map off-target interactions. Collaborate with structural biologists for cryo-EM studies of ligand-receptor complexes. Share raw data via FAIR-compliant repositories (e.g., ChEMBL) .
Q. Data Analysis & Reporting
Q. What statistical frameworks are appropriate for dose-response studies involving this compound?
- Methodological Answer: Use nonlinear regression (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Apply Akaike information criterion (AIC) to compare model fits. Report confidence intervals and effect sizes (Cohen’s d) to contextualize biological significance .
Q. How should researchers address missing data in longitudinal studies of this compound’s pharmacokinetics?
- Methodological Answer: Apply multiple imputation (MI) or maximum likelihood estimation (MLE) for missing data, assuming missing-at-random (MAR) mechanisms. Validate with sensitivity analyses (e.g., pattern-mixture models). Document imputation methods in supplementary materials .
Q. Resource & Collaboration
Q. What criteria should guide the selection of reference standards for this compound in cross-laboratory studies?
- Methodological Answer: Prioritize standards with ≥98% purity (HPLC-UV), certified by accredited bodies (e.g., NIST). Ensure batch-specific certificates of analysis (CoA) include NMR/HRMS data. Collaborate via interlaboratory comparisons to harmonize analytical practices .
Q. How can researchers design robust negative controls for this compound’s functional assays in complex biological matrices?
- Methodological Answer: Use structurally analogous inert compounds (e.g., deuterated analogs) or receptor knockout models. Validate controls via concentration-response curves and include vehicle-only replicates. Publish raw control data to support reproducibility .
Q. Ethical & Methodological Rigor
Q. What steps ensure transparency in reporting conflicts of interest (COI) related to this compound research funding?
- Methodological Answer: Disclose all funding sources (public/private) in the manuscript’s acknowledgments section. Use ICMJE COI forms and deposit them in Open Payments databases. Avoid data interpretation biases via blinded analysis protocols .
Q. How should researchers address discrepancies between computational predictions and experimental results for this compound’s stability?
Properties
IUPAC Name |
[2-methyl-1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]-naphthalen-1-ylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO/c1-3-4-9-17-26-18(2)24(22-14-7-8-16-23(22)26)25(27)21-15-10-12-19-11-5-6-13-20(19)21/h5-8,10-16H,3-4,9,17H2,1-2H3/i1D3,3D2,4D2,9D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBBNKINXTRKICJ-ZYWCKPJZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CN1C(=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701016390 | |
Record name | JWH 007-d9 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701016390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1651833-48-5 | |
Record name | JWH 007-d9 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701016390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.